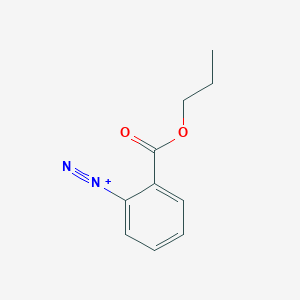

2-(Propoxycarbonyl)benzene-1-diazonium

Description

Significance of Aryl Diazonium Intermediates in Advanced Synthesis

Aryl diazonium salts are fundamental reagents in the synthesis of a diverse range of aromatic compounds. byjus.com Their utility is particularly pronounced in reactions where direct substitution on an aromatic ring is challenging or not feasible. byjus.com These intermediates provide a gateway to introduce a variety of functional groups, including halogens (–F, –Cl, –Br, –I), hydroxyl (–OH), cyano (–CN), and nitro (–NO₂) moieties, onto an aromatic nucleus. byjus.com

The conversion of primary aromatic amines into diazonium salts, a process known as diazotization, is a cornerstone of their chemistry. lkouniv.ac.in This transformation allows for subsequent reactions such as the Sandmeyer reaction, which utilizes copper(I) salts to introduce halides and other groups. lumenlearning.com Another key transformation is the Schiemann reaction, which is a notable method for the introduction of fluorine into an aromatic ring via the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. libretexts.org

Furthermore, aryl diazonium salts are instrumental in the formation of carbon-carbon bonds. The Gomberg-Bachmann reaction, for instance, enables the synthesis of biaryls by coupling an aryl diazonium salt with another aromatic compound. wikipedia.org Additionally, these salts serve as electrophiles in azo coupling reactions with electron-rich aromatic compounds like phenols and anilines, leading to the formation of highly colored azo compounds, which are the basis of many synthetic dyes. libretexts.orglibretexts.orgchemguide.co.uk The ability to reductively remove the diazonium group and replace it with hydrogen also provides a strategic tool in multi-step syntheses. libretexts.org

The reactivity and broad applicability of aryl diazonium salts have cemented their status as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mychemblog.comslideshare.net

Contextualization of 2-(Propoxycarbonyl)benzene-1-diazonium within Arenediazonium Chemistry

This compound belongs to the family of arenediazonium salts. Its structure features a benzene (B151609) ring substituted with a diazonium group (–N₂⁺) at the 1-position and a propoxycarbonyl group (–COOCH₂CH₂CH₃) at the 2-position. The presence of the propoxycarbonyl group, an ester functional group, is expected to influence the reactivity and properties of the diazonium salt.

The propoxycarbonyl group is moderately electron-withdrawing, which can affect the stability and electrophilicity of the diazonium cation. Generally, electron-withdrawing groups can enhance the stability of the diazonium salt to some extent. wikipedia.org The position of this substituent ortho to the diazonium group may also introduce steric effects that could influence its participation in certain reactions.

The synthesis of this compound would be expected to follow the general procedure for preparing aryl diazonium salts. This involves the diazotization of the corresponding primary aromatic amine, propyl 2-aminobenzoate (B8764639), using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C). byjus.comlumenlearning.com

The chemical behavior of this compound is anticipated to be characteristic of other aryl diazonium salts. It would likely undergo nucleophilic substitution reactions where the diazonium group is replaced by various nucleophiles. It could also participate in coupling reactions to form azo compounds. The presence of the ortho-ester group might also lead to unique intramolecular reactions under specific conditions.

Below is a data table summarizing the general properties and reactions of aryl diazonium salts, which provides a framework for understanding the expected characteristics of this compound.

| Property/Reaction | General Characteristics of Aryl Diazonium Salts |

| Physical State | Typically colorless crystalline solids. unacademy.com |

| Solubility | Generally soluble in water. unacademy.com |

| Stability | Often unstable and explosive in the dry state; typically prepared and used in situ in cold aqueous solutions (0–5 °C). allen.in Diazonium tetrafluoroborates are generally more stable and can sometimes be isolated. allen.in |

| Key Reactions | Sandmeyer Reaction: Replacement of the diazonium group with –Cl, –Br, or –CN using copper(I) salts. lumenlearning.com |

| Schiemann Reaction: Replacement of the diazonium group with –F by heating the tetrafluoroborate salt. libretexts.org | |

| Replacement by –I: Reaction with potassium iodide. | |

| Replacement by –OH: Reaction with warm water. chemguide.co.uk | |

| Replacement by –H (Deamination): Reaction with hypophosphorous acid (H₃PO₂). libretexts.org | |

| Gomberg-Bachmann Reaction: Biaryl synthesis by reaction with another aromatic compound. wikipedia.org | |

| Azo Coupling: Reaction with activated aromatic rings (e.g., phenols, anilines) to form azo compounds. libretexts.orglibretexts.orgchemguide.co.uk |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65000-23-9 |

|---|---|

Molecular Formula |

C10H11N2O2+ |

Molecular Weight |

191.21 g/mol |

IUPAC Name |

2-propoxycarbonylbenzenediazonium |

InChI |

InChI=1S/C10H11N2O2/c1-2-7-14-10(13)8-5-3-4-6-9(8)12-11/h3-6H,2,7H2,1H3/q+1 |

InChI Key |

HHSATVAZCWJZGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1[N+]#N |

Origin of Product |

United States |

Synthetic Strategies for 2 Propoxycarbonyl Benzene 1 Diazonium

Diazotization Protocols for Aromatic Amine Precursors

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is a cornerstone of synthetic organic chemistry, providing a versatile intermediate that can be converted into a wide array of functional groups.

The diazotization of propyl 2-aminobenzoate (B8764639) involves its reaction with nitrous acid (HNO₂). Due to the inherent instability of nitrous acid, it is almost universally generated in situ for immediate consumption. The standard protocol involves the slow, portion-wise addition of an aqueous solution of sodium nitrite (B80452) (NaNO₂) to a cold, acidic solution of the primary aromatic amine.

Aryl diazonium salts are notoriously unstable, particularly in solution. The 2-(propoxycarbonyl)benzene-1-diazonium salt is no exception. Its stability is critically dependent on temperature. At temperatures above 5 °C, the diazonium group is prone to decomposition, leading to the evolution of nitrogen gas (N₂) and the formation of undesired byproducts, most commonly the corresponding phenol (B47542) (propyl 2-hydroxybenzoate) through reaction with water.

To mitigate this decomposition, diazotization reactions are rigorously maintained at low temperatures, typically between 0 and 5 °C, using an ice or ice-salt bath. This low-temperature environment suppresses the rate of decomposition, allowing the diazonium salt to be generated and used in subsequent reactions before significant degradation occurs. Maintaining this temperature range is crucial for maximizing the yield and purity of the desired product. In many industrial applications, continuous flow reactors are employed to enhance heat transfer and maintain precise temperature control, thereby improving safety and product quality.

Precursor Design and Derivatization for Propoxycarbonyl Substituted Anilines

The quality and structure of the starting material, propyl 2-aminobenzoate (also known as propyl anthranilate), are paramount for the successful synthesis of this compound. This precursor is typically synthesized via the esterification of 2-aminobenzoic acid (anthranilic acid).

Several methods exist for this esterification, each with distinct advantages.

Fischer Esterification: The most direct route is the Fischer esterification, which involves heating anthranilic acid with an excess of propanol (B110389) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, and the equilibrium is typically driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction. However, the presence of the basic amino group in anthranilic acid necessitates the use of a significant amount of acid catalyst to first form the ammonium (B1175870) salt.

Transesterification: An alternative approach is the transesterification of a more common ester, such as methyl anthranilate, with propanol. This reaction can be catalyzed by either acids or bases. Base-catalyzed transesterification, using catalysts like potassium carbonate, is often preferred as it avoids the formation of ammonium salts and potential side reactions associated with strong acids. This method can achieve high yields, with reports of up to 92% for the synthesis of propyl anthranilate from methyl anthranilate and propanol.

Enzymatic Esterification: A greener alternative involves the use of enzymes, particularly lipases, to catalyze the esterification of anthranilic acid with propanol. While environmentally benign, these reactions may require longer reaction times and careful optimization of conditions such as temperature and substrate molar ratios.

The purity of the resulting propyl 2-aminobenzoate is critical. Impurities can interfere with the diazotization reaction, leading to lower yields and the formation of complex side products that are difficult to separate.

Table 1: Comparison of Synthetic Routes to Propyl 2-Aminobenzoate

| Method | Reactants | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Fischer Esterification | Anthranilic Acid, Propanol | H₂SO₄ or TsOH | Heating with excess alcohol | Direct, uses readily available starting materials | Requires large amount of acid, reversible reaction |

| Transesterification | Methyl Anthranilate, Propanol | Potassium Carbonate (base) | Heating, removal of methanol (B129727) byproduct | High yields, avoids strong acids | Starts from an ester, not the parent acid |

| Enzymatic Esterification | Anthranilic Acid, Propanol | Lipase (e.g., Novozym 435) | Mild temperatures (e.g., 40°C) | Environmentally friendly, high selectivity | Slower reaction rates, higher catalyst cost |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield and selectivity of the this compound synthesis, several reaction parameters must be carefully optimized. The interplay between these factors determines the efficiency of the diazotization and the stability of the resulting product.

Key parameters for optimization include:

Acid Choice and Concentration: Strong mineral acids like HCl and H₂SO₄ are essential for generating the nitrosonium ion. The choice of acid can influence the stability and solubility of the diazonium salt. The concentration of the acid must be sufficient to maintain a low pH and fully protonate the sodium nitrite.

Stoichiometry of Nitrite: A stoichiometric amount or a slight excess of sodium nitrite is typically used. A significant excess can lead to the formation of unwanted side products and complicates the purification process. The progress of the reaction can be monitored with starch-iodide paper to detect the presence of excess nitrous acid.

Rate of Addition: The sodium nitrite solution should be added slowly and incrementally to the amine solution. This controlled addition prevents localized increases in temperature due to the exothermic nature of the reaction and avoids a buildup of nitrous acid, which can lead to side reactions.

Temperature Control: As discussed, maintaining the reaction temperature between 0 and 5 °C is the most critical parameter for preventing the thermal decomposition of the diazonium salt.

Solvent System: While the reaction is typically performed in an aqueous medium, the choice of solvent can be adjusted to improve the solubility of the starting aniline (B41778) derivative or the stability of the diazonium salt.

By carefully controlling these parameters, the formation of this compound can be achieved with high yield and purity, making it readily available for subsequent synthetic transformations.

Table 2: Optimization of Diazotization Reaction Parameters

| Parameter | Condition/Variable | Effect on Yield and Selectivity |

|---|---|---|

| Temperature | 0–5 °C | Maximizes diazonium salt stability; higher temperatures lead to decomposition and reduced yield. |

| Acid | HCl, H₂SO₄ | Catalyzes the formation of the nitrosonium ion; the counter-ion can affect salt stability and solubility. |

| NaNO₂ Stoichiometry | 1.0–1.1 equivalents | Slight excess ensures complete reaction; large excess leads to side products and impurities. |

| Addition Rate | Slow, controlled addition | Prevents localized overheating and minimizes side reactions by controlling the concentration of nitrous acid. |

| Concentration | Dilute to moderate | Affects reaction rate and heat dissipation; higher concentrations can lead to thermal control issues. |

Reactivity Profiles and Transformational Pathways of 2 Propoxycarbonyl Benzene 1 Diazonium

Replacement Reactions of the Diazonium Group

The transformation of the diazonium group is a cornerstone of aromatic chemistry, providing access to a diverse array of substituted benzene (B151609) derivatives. These reactions, particularly those involving copper(I) catalysis (Sandmeyer reactions) or thermal decomposition of specific salts (Schiemann reaction), are instrumental in synthetic chemistry.

Halogenation of the aromatic ring via the displacement of a diazonium group is a highly efficient process. The choice of reagents allows for the selective introduction of chlorine, bromine, fluorine, or iodine.

The Sandmeyer reaction is a well-established method for the conversion of aryl diazonium salts to aryl halides. nih.govresearchgate.net This reaction is catalyzed by copper(I) salts, such as copper(I) chloride or copper(I) bromide. epo.org The mechanism is believed to proceed through a radical pathway initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion. researchgate.net This forms an aryl radical, with the loss of nitrogen gas, which then abstracts a halogen atom from a copper(II) halide species, regenerating the copper(I) catalyst. nih.gov

For the transformation of 2-(propoxycarbonyl)benzene-1-diazonium, the process would involve the initial formation of the diazonium salt from propyl anthranilate in cold aqueous acid, followed by its addition to a solution of the appropriate copper(I) halide.

Representative Research Findings for Sandmeyer Chlorination and Bromination

| Reaction | Reagents | Catalyst | Typical Conditions | Product | Typical Yield |

| Chlorination | Sodium Nitrite (B80452), Hydrochloric Acid | Copper(I) Chloride | Diazotization at 0-5 °C; reaction with CuCl at room temperature to 50 °C | Propyl 2-chlorobenzoate | 70-90% |

| Bromination | Sodium Nitrite, Hydrobromic Acid | Copper(I) Bromide | Diazotization at 0-5 °C; reaction with CuBr at room temperature to 60 °C | Propyl 2-bromobenzoate | 75-95% |

The introduction of a fluorine atom onto an aromatic ring via a diazonium intermediate is typically accomplished through the Balz-Schiemann reaction. organic-chemistry.orgwikipedia.org This method involves the formation of an aryl diazonium tetrafluoroborate (B81430) salt, which is often stable enough to be isolated. wikipedia.org The subsequent thermal decomposition of this salt yields the corresponding aryl fluoride (B91410), nitrogen gas, and boron trifluoride. wikipedia.org Unlike the Sandmeyer reaction, this process does not typically require a metal catalyst. organic-chemistry.org The reaction proceeds through the formation of an aryl cation, which then abstracts a fluoride ion from the tetrafluoroborate anion. wikipedia.org

For this compound, the precursor, propyl anthranilate, would be diazotized in the presence of tetrafluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt. This salt would then be dried and heated to induce decomposition and formation of the fluorinated product.

Representative Research Findings for Balz-Schiemann Fluorination

| Reaction | Reagents | Intermediate | Typical Conditions | Product | Typical Yield |

| Fluorination | Sodium Nitrite, Tetrafluoroboric Acid | This compound tetrafluoroborate | Diazotization at 0-5 °C; isolation and thermal decomposition of the salt (often under vacuum) | Propyl 2-fluorobenzoate | 50-70% |

The replacement of the diazonium group with iodine does not require a copper(I) catalyst and is generally achieved by treating the diazonium salt solution with an iodide source, most commonly potassium iodide. organic-chemistry.org The reaction is straightforward and proceeds readily upon addition of the iodide solution to the cold diazonium salt solution, with the evolution of nitrogen gas. organic-chemistry.org The formation of iodobenzene (B50100) derivatives through this method is a simple and effective transformation.

The synthesis of propyl 2-iodobenzoate (B1229623) would involve the diazotization of propyl anthranilate followed by the addition of an aqueous solution of potassium iodide.

Representative Research Findings for Iodination

| Reaction | Reagents | Typical Conditions | Product | Typical Yield |

| Iodination | Sodium Nitrite, Sulfuric Acid, Potassium Iodide | Diazotization at 0-5 °C; addition of KI solution and gentle warming | Propyl 2-iodobenzoate | 75-95% |

The diazonium group can also be replaced by carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds and expanding the synthetic utility of this intermediate.

Similar to halogenation, the introduction of a cyano group can be achieved through a copper(I)-catalyzed Sandmeyer reaction. nih.govorganic-chemistry.org Using copper(I) cyanide, the diazonium group is replaced to form a benzonitrile (B105546) derivative. nih.gov These products are valuable intermediates, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. The reaction mechanism is analogous to that of the Sandmeyer halogenation.

To synthesize propyl 2-cyanobenzoate, the aqueous solution of this compound would be neutralized and then added to a solution of copper(I) cyanide, typically dissolved in a solution of sodium or potassium cyanide to form a soluble complex.

Representative Research Findings for Sandmeyer Cyanation

| Reaction | Reagents | Catalyst | Typical Conditions | Product | Typical Yield |

| Cyanation | Sodium Nitrite, Hydrochloric Acid | Copper(I) Cyanide | Diazotization at 0-5 °C; reaction with CuCN, often buffered, with heating | Propyl 2-cyanobenzoate | 60-80% |

Carbon-Carbon Bond Formation Reactions

Trifluoromethylation (Sandmeyer-type Reactions)

The introduction of a trifluoromethyl (-CF₃) group into an aromatic ring can significantly alter a molecule's properties, enhancing metabolic stability and lipophilicity. Sandmeyer-type reactions provide a robust method for the trifluoromethylation of aryl diazonium salts. nih.gov For this compound, this transformation yields propyl 2-(trifluoromethyl)benzoate.

The reaction is typically mediated by a copper(I) catalyst and utilizes a trifluoromethyl source. organic-chemistry.org Modern protocols often employ reagents like trifluoromethyltrimethylsilane (TMSCF₃) or Umemoto's reagent in the presence of a copper salt. organic-chemistry.orgorganic-chemistry.org The process can be conducted as a two-step sequence, where the diazonium salt is first prepared and then reacted, or as a more convenient one-pot procedure combining diazotization and trifluoromethylation. organic-chemistry.org The reaction proceeds through a radical mechanism initiated by a single-electron transfer from the copper(I) species to the diazonium salt, which then expels nitrogen gas to form an aryl radical. This radical subsequently reacts with a copper-CF₃ complex to yield the final product. organic-chemistry.org

While specific yields for the trifluoromethylation of this compound are not extensively documented, the reaction is known to be compatible with ester functionalities. organic-chemistry.org

Table 1: Representative Sandmeyer-type Trifluoromethylation

| Reactant | Reagents | Product | General Yield Range |

|---|

Arylation and Biaryl Synthesis (Gomberg-Bachmann and Related Reactions)

The Gomberg-Bachmann reaction is a classical method for forming biaryl compounds through the reaction of an aryl diazonium salt with another aromatic compound. wikipedia.orgwikipedia.org This reaction allows for the synthesis of propyl biphenyl-2-carboxylate from this compound.

In the traditional Gomberg-Bachmann reaction, the diazonium salt is treated with an aromatic substrate (like benzene or a substituted derivative) under basic conditions. wikipedia.org The reaction generates an aryl radical from the diazonium salt, which then attacks the aromatic substrate in a homolytic aromatic substitution. wikipedia.org However, yields in the classic procedure are often low due to competing side reactions. wikipedia.orgwikipedia.org

Several modifications have been developed to improve yields and expand the scope of the reaction. These include using diazonium tetrafluoroborates in conjunction with phase-transfer catalysts or employing 1-aryl-3,3-dialkyltriazenes as precursors. wikipedia.org While the ortho-propoxycarbonyl group may present some steric hindrance, the reaction is generally feasible for a range of substituted diazonium salts.

Table 2: Gomberg-Bachmann Arylation

| Reactant | Reagents | Product | General Yield Range |

|---|

Alkylation and Alkenylation (Meerwein and Related Reactions)

The Meerwein arylation reaction involves the copper-catalyzed addition of an aryl diazonium salt to an electron-deficient alkene. wikipedia.orgnih.gov This pathway can be used to introduce alkyl or vinyl groups onto the aromatic ring of this compound.

The reaction is initiated by the reduction of the diazonium salt by a copper(I) catalyst, generating an aryl radical. This radical adds to the double bond of the alkene, forming a new carbon-centered radical. wikipedia.org This intermediate can then be trapped by a halide (from the copper salt or solvent) or undergo elimination to form an alkenylated product. The outcome depends on the specific substrate and reaction conditions. For example, reaction with acrylic acid can lead to an α-halocarboxylic acid derivative. wikipedia.org

Recent advancements in this area include the use of photoredox catalysis, which allows the reaction to proceed under milder conditions with higher yields and selectivity, tolerating a variety of functional groups. nih.gov

Table 3: Meerwein Arylation/Alkenylation

| Reactant | Reagents | Example Product (from Acrylonitrile) |

|---|

Oxygen- and Sulfur-Containing Substitutions

Hydroxylation for Phenol (B47542) Derivatives

The conversion of an aryl diazonium salt to a phenol is a fundamental transformation. For this compound, this reaction provides a direct route to propyl salicylate, a valuable fragrance and pharmaceutical intermediate.

The classical method involves heating an aqueous acidic solution of the diazonium salt. nih.gov The diazonium ion reacts with water, leading to the formation of the phenol and the evolution of nitrogen gas. nih.gov However, this "Verkochung" (boiling) method can sometimes lead to side products. A milder and often higher-yielding alternative is a Sandmeyer-type hydroxylation, which uses copper(I) oxide (Cu₂O) in the presence of an excess of copper(II) nitrate (B79036) in neutral water, often at room temperature. nih.gov

Table 4: Hydroxylation of this compound

| Method | Reagents | Product |

|---|---|---|

| Thermal Hydrolysis | H₂O, H⁺, Heat | Propyl salicylate |

Thiolation Reactions

Aryl thiols and thioethers can be synthesized from diazonium salts through reactions with various sulfur nucleophiles. The reaction of this compound with a thiol source can produce propyl 2-mercaptobenzoate or related thioethers.

This transformation can be achieved by treating the diazonium salt with a solution of potassium ethyl xanthate, followed by hydrolysis of the resulting xanthate ester. Alternatively, direct reaction with sodium sulfide (B99878) or thiourea (B124793) followed by hydrolysis can yield the corresponding thiol. These reactions are crucial for synthesizing sulfur-containing aromatic compounds that are important in medicinal chemistry and materials science.

Reductive Elimination of the Diazonium Group

Reductive elimination, or dediazoniation, is the process of replacing the diazonium group with a hydrogen atom. This reaction is synthetically useful when an amino group is initially used as a directing group to facilitate a particular substitution pattern and is subsequently removed. Applying this to this compound results in the formation of propyl benzoate.

The most common reagent for this transformation is hypophosphorous acid (H₃PO₂), typically in the presence of a copper(I) catalyst. The reaction is believed to proceed via a radical chain mechanism. Other reducing agents, such as ethanol, can also be used, although they may be less efficient. This reductive process effectively achieves the deamination of the parent amine, propyl anthranilate.

Table 5: Reductive Elimination (Dediazoniation)

| Reactant | Reagents | Product |

|---|

Deamination via Hypophosphorous Acid and other Reducing Agents

The deamination of aryldiazonium salts is a significant reaction that effectively replaces the diazonium group with a hydrogen atom, a process also known as reductive dediazoniation or hydrodediazoniation. This transformation is particularly valuable in organic synthesis as it allows for the temporary use of an amino group to direct the substitution pattern on an aromatic ring, which can then be removed. pressbooks.publibretexts.org In the context of this compound, treatment with hypophosphorous acid (H₃PO₂) would be expected to yield propyl benzoate.

This reaction typically proceeds via a free-radical mechanism. libretexts.orglibretexts.org The diazonium salt is reduced by the reducing agent, leading to the formation of an aryl radical with the concomitant loss of nitrogen gas. This highly reactive aryl radical then abstracts a hydrogen atom from the reducing agent or the solvent to furnish the deaminated aromatic compound.

While hypophosphorous acid is a common and effective reagent for this transformation, other reducing agents can also be employed. libretexts.orgsarthaks.com These include ethanol, which is a classic reagent for this purpose, and sodium borohydride. lumenlearning.com The choice of reducing agent can sometimes be influenced by the other functional groups present in the molecule to avoid unwanted side reactions. For instance, in the case of this compound, the propoxycarbonyl group is generally stable under these reductive conditions.

The general reaction can be summarized as follows:

Ar-N₂⁺ + [H] → Ar-H + N₂ + H⁺

Table 1: Common Reducing Agents for Deamination of Aryldiazonium Salts

| Reducing Agent | Formula | Typical Conditions |

| Hypophosphorous Acid | H₃PO₂ | Aqueous solution, often with a catalytic amount of cuprous ions gauthmath.com |

| Ethanol | C₂H₅OH | Heating in ethanol |

| Sodium Borohydride | NaBH₄ | In a suitable solvent like water or ethanol |

| Stannous Chloride | SnCl₂ | Acidic solution libretexts.org |

The deamination reaction serves as a powerful tool for the synthesis of substituted aromatic compounds that might be difficult to prepare through direct electrophilic substitution. libretexts.org

Retention Reactions of the Diazonium Group: Azo Coupling

In contrast to the reactions involving the displacement of the diazonium group, azo coupling reactions retain the two nitrogen atoms, leading to the formation of azo compounds (Ar-N=N-Ar'). jove.com These reactions are a form of electrophilic aromatic substitution where the diazonium ion, in this case, this compound, acts as the electrophile. wikipedia.org Due to the electron-withdrawing nature of the diazonium group, it is a relatively weak electrophile. Consequently, it reacts effectively only with highly activated aromatic rings, such as those found in phenols, naphthols, and aromatic amines. pressbooks.pub

The general mechanism involves the attack of the electron-rich aromatic ring of the coupling partner on the terminal nitrogen atom of the diazonium ion. This is followed by the rearomatization of the ring through the loss of a proton. The resulting azo compounds are characterized by the presence of the -N=N- (azo) linkage, which connects two aromatic rings.

Electrophilic Aromatic Substitution with Activated Arenes

The success of the azo coupling reaction hinges on the presence of a strongly electron-donating group on the coupling partner's aromatic ring. chemistrysteps.com This activating group increases the nucleophilicity of the ring, making it susceptible to attack by the weakly electrophilic diazonium ion. The reaction conditions, particularly the pH, play a crucial role in optimizing the reactivity of the coupling partners.

Phenols and naphthols are excellent coupling partners for aryldiazonium salts. wikipedia.org The reaction with these compounds is typically carried out in mildly alkaline conditions (pH > 7.5). libretexts.org Under these conditions, the phenolic or naphtholic hydroxyl group is deprotonated to form the more strongly activating phenoxide or naphthoxide ion. jove.com

For example, the coupling of this compound with phenol would be expected to yield propyl 2-((4-hydroxyphenyl)diazenyl)benzoate. The coupling occurs preferentially at the para position to the hydroxyl group due to steric hindrance at the ortho positions. libretexts.org If the para position is already occupied, the coupling will occur at an available ortho position. jove.com

Naphthols, with their fused ring system, are also highly reactive coupling partners. For instance, the reaction of this compound with 2-naphthol (B1666908) (β-naphthol) in an alkaline medium would produce an intensely colored azo dye. chemguide.co.ukcuhk.edu.hk The coupling with 2-naphthol typically occurs at the 1-position (α-position).

Table 2: Expected Products from Azo Coupling of this compound with Phenolic Compounds

| Coupling Partner | Expected Product | Typical Reaction pH |

| Phenol | Propyl 2-((4-hydroxyphenyl)diazenyl)benzoate | Alkaline |

| 2-Naphthol | Propyl 2-((1-hydroxy-2-naphthyl)diazenyl)benzoate | Alkaline |

| 1-Naphthol | Propyl 2-((4-hydroxy-1-naphthyl)diazenyl)benzoate | Alkaline |

The products of these coupling reactions are often highly colored and have found extensive use as dyes and indicators. libretexts.org

Aromatic amines are also effective coupling partners for diazonium salts. The reaction is generally carried out in mildly acidic to neutral conditions (pH 5-7). jove.com This is because in strongly acidic solutions, the amino group is protonated to form an ammonium (B1175870) salt, which is a deactivating group. Conversely, in strongly alkaline solutions, the concentration of the diazonium ion is reduced due to its conversion to the unreactive diazotate ion. jove.com

The reaction of diazonium salts with primary and secondary aromatic amines can be complex, as there is a competition between coupling at a ring carbon (C-coupling) and coupling at the nitrogen atom of the amino group (N-coupling). N-coupling, which results in the formation of a triazene (B1217601), is often kinetically favored. stackexchange.com However, the triazene can rearrange to the more thermodynamically stable aminoazo compound (the product of C-coupling), particularly in the presence of an acid catalyst. stackexchange.com

With tertiary aromatic amines, such as N,N-dimethylaniline, coupling occurs exclusively at the ring carbon, typically at the para position to the amino group, to yield a C-coupled azo compound. nptel.ac.in

The coupling of this compound with aniline (B41778) would be expected to yield propyl 2-((4-aminophenyl)diazenyl)benzoate as the thermodynamically stable product.

Formation of Azo Compounds and Extended Conjugated Systems

The formation of the azo linkage (-N=N-) between two aromatic rings creates an extended conjugated system of π-electrons. wikipedia.orghandwiki.org This extended conjugation is the structural basis for the characteristic intense colors of azo compounds. libretexts.org The delocalization of electrons across the entire molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

As a result, the molecule can absorb light in the visible region of the electromagnetic spectrum, and the observed color is the complement of the color of light absorbed. chemguide.co.uk The specific color of an azo dye can be fine-tuned by altering the substituents on the aromatic rings. Electron-donating groups on the coupling partner's ring and electron-withdrawing groups on the diazonium salt's ring generally lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors. libretexts.org

The azo compound formed from this compound and a coupling partner like phenol or aniline would possess such an extended conjugated system, and therefore, would be expected to be a colored substance.

Regioselectivity in Azo Coupling Reactions

The position at which the diazonium ion couples to the activated aromatic ring is governed by the directing effects of the activating group already present on the ring. The coupling is an electrophilic aromatic substitution reaction, and the activating groups are typically ortho-, para-directing.

Due to the steric bulk of the incoming diazonium electrophile, coupling almost always occurs at the less sterically hindered para position to the activating group. libretexts.org If the para position is blocked by another substituent, the coupling will then take place at one of the ortho positions. jove.com

Table 3: Regioselectivity in Azo Coupling Reactions

| Activating Group | Directing Effect | Preferred Position of Coupling | Reason |

| -OH (in phenols) | Ortho, Para | Para | Steric hindrance at ortho positions |

| -O⁻ (in phenoxides) | Ortho, Para | Para | Steric hindrance at ortho positions |

| -NH₂ (in anilines) | Ortho, Para | Para | Steric hindrance at ortho positions |

| -NR₂ (in tertiary amines) | Ortho, Para | Para | Steric hindrance at ortho positions |

The pH of the reaction medium can also influence the regioselectivity by affecting the nature of the activating group. For instance, in acidic conditions, an amino group is a stronger activator than a hydroxyl group, while in alkaline conditions, the deprotonated hydroxyl group (phenoxide) is a more potent activator. libretexts.org This can be particularly relevant when both an amino and a hydroxyl group are present on the same coupling partner ring.

Metal Catalyzed Cross Coupling Reactions Involving 2 Propoxycarbonyl Benzene 1 Diazonium

Palladium-Catalyzed Transformations

Palladium stands as the most extensively used catalyst for cross-coupling reactions involving arenediazonium salts. The generation of a highly reactive arylpalladium intermediate from 2-(propoxycarbonyl)benzene-1-diazonium and a Pd(0) species is the key step that initiates a variety of catalytic cycles, leading to the formation of diverse carbon-carbon bonds.

The Heck-Matsuda reaction is a palladium-catalyzed arylation of an olefin that utilizes an arenediazonium salt as the arylating agent. wikipedia.org This reaction offers notable advantages over the classic Heck reaction, including the use of milder conditions, often at room temperature, and the circumvention of phosphine ligands and strong bases. nih.govnih.gov For a substrate like this compound, these features make the Heck-Matsuda reaction a highly efficient method for introducing the 2-(propoxycarbonyl)phenyl group onto various alkenes.

The catalytic cycle begins with the oxidative addition of the diazonium salt to a Pd(0) catalyst, releasing dinitrogen gas and forming a cationic arylpalladium(II) complex. wikipedia.org This intermediate then undergoes migratory insertion with an olefin. A subsequent syn β-hydride elimination releases the arylated alkene product and a hydridopalladium(II) species, which regenerates the Pd(0) catalyst to complete the cycle. wikipedia.org A range of olefins, including electron-deficient and electron-rich alkenes like acrylates, styrenes, and allylic alcohols, can be successfully arylated using this method. wikipedia.orgbeilstein-journals.org

Table 1: Representative Conditions for Heck-Matsuda Reaction

| Parameter | Condition | Purpose/Comment |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Precursor to the active Pd(0) species. |

| Substrates | Olefin, this compound | Diazonium salt acts as the electrophilic aryl source. |

| Solvent | Methanol (B129727), Acetonitrile, Water | Reaction is compatible with various benign solvents. beilstein-journals.org |

| Base | Often not required; NaOAc can be used. | Base-free conditions are a key advantage. nih.gov |

| Temperature | Room Temperature to 75°C | Reaction proceeds under mild thermal conditions. beilstein-journals.org |

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, can be efficiently adapted to use arenediazonium salts as the electrophilic partner. The high reactivity of salts like this compound allows the coupling to proceed under exceptionally mild conditions, often without the need for added ligands or bases. researchgate.netnih.gov This makes it a practical and environmentally benign route to biaryl compounds.

In this transformation, the arylpalladium(II) species generated from the diazonium salt undergoes transmetalation with an arylboronic acid or its derivative. The resulting diarylpalladium(II) complex then undergoes reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. dntb.gov.uaorganic-chemistry.org Heterogeneous catalysts, such as palladium on charcoal (Pd/C), have proven highly effective for this reaction, simplifying product purification and catalyst recovery. researchgate.net This method is particularly useful for synthesizing unsymmetrical biaryls and terphenyls. researchgate.netorganic-chemistry.org

Table 2: Typical Parameters for Suzuki-Miyaura Coupling with Diazonium Salts

| Parameter | Condition | Purpose/Comment |

| Catalyst | Pd(0)/C, Pd(OAc)₂, or other Pd(0) sources | Heterogeneous catalysts offer ease of separation. researchgate.net |

| Coupling Partners | Arylboronic acid, this compound | Diazonium salt is the highly reactive electrophile. |

| Solvent | Methanol, Ethanol, Water | Alcoholic solvents are highly effective. organic-chemistry.org |

| Base | Often base-free | The reaction can proceed without a base, a significant process simplification. researchgate.net |

| Temperature | Room Temperature | Reactions are typically very fast at ambient temperatures. |

Palladium catalysis enables the integration of carbon monoxide (CO) into the coupling of this compound with organometallic reagents, leading to the formation of aromatic ketones. In a carbonylative coupling , the arylpalladium(II) intermediate formed from the diazonium salt readily inserts a molecule of CO to form an aroylpalladium(II) complex. iitm.ac.in This key intermediate can then react with various nucleophiles.

In a carbonylative Stille coupling , the aroylpalladium(II) species engages in a transmetalation reaction with an organostannane (R-SnR'₃). Subsequent reductive elimination yields the corresponding ketone (Ar-CO-R) and regenerates the Pd(0) catalyst. rsc.orgacs.org This process is highly efficient for producing unsymmetrical ketones at room temperature. rsc.org Similarly, in a carbonylative Suzuki coupling , the aroylpalladium(II) intermediate is trapped by an arylboronic acid to furnish diaryl ketones. iitm.ac.in These reactions demonstrate the versatility of the diazonium salt as a precursor to complex carbonyl compounds.

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for forming aryl-aryl or aryl-heteroaryl bonds by directly coupling an aromatic C-H bond with an arylating agent, thus avoiding the pre-functionalization required in traditional cross-coupling reactions. rsc.org The high electrophilicity of arenediazonium salts like this compound makes them excellent coupling partners in these transformations. acs.org

The reaction is initiated by the formation of an arylpalladium(II) species from the diazonium salt. This species then coordinates to the C-H bond of the coupling partner (another arene or a heteroarene). The C-H bond is cleaved, typically through a concerted metalation-deprotonation (CMD) pathway, to form a diarylpalladium(II) intermediate. nih.gov Reductive elimination then provides the biaryl product. This approach is particularly valuable for the arylation of electron-rich heterocycles and arenes under relatively mild conditions. acs.orgnih.gov

Nickel-Catalyzed Cross-Couplings

Nickel, being more earth-abundant and less expensive than palladium, has garnered significant attention as a catalyst for cross-coupling reactions. youtube.com Nickel catalysts are effective in promoting the coupling of arenediazonium salts with other coupling partners, such as aryl halides or organoboron reagents. nih.govacs.org

Recent studies have demonstrated that a one-pot diazotization and nickel-catalyzed cross-coupling of anilines with aryl bromides can be achieved. nih.govresearchgate.net In such a sequence, an aniline (B41778) precursor to this compound would first be converted to the diazonium salt in situ, which would then couple with an aryl bromide in the presence of a nickel catalyst and a reducing agent like magnesium. nih.gov This strategy avoids the isolation of potentially unstable diazonium salts and leverages the distinct reactivity of nickel, which can readily cycle through Ni(0)/Ni(I)/Ni(II)/Ni(III) oxidation states, enabling efficient activation of even challenging substrates like aryl bromides. youtube.comnih.gov This approach provides an economical and practical alternative to palladium-based systems for synthesizing biaryl structures. acs.org

Other Transition Metal Catalysis (e.g., Gold(I) catalysis)

Beyond palladium and nickel, other transition metals can also catalyze reactions involving arenediazonium salts. Gold(I) catalysis, in particular, offers unique reactivity pathways. In gold-catalyzed cross-couplings, the arenediazonium salt often serves as an oxidant to convert a catalytically active Au(I) species into a Au(III) intermediate. researchgate.netresearchgate.net This Au(I)/Au(III) redox cycle is the basis for various C-C bond-forming reactions.

For instance, the coupling of arenediazonium salts with organostannanes can be catalyzed by Au(I) complexes. researchgate.net The reaction is believed to proceed via transmetalation between the organostannane and the Au(I) catalyst, followed by oxidation with the diazonium salt to a diaryl-Au(III) species, which then reductively eliminates the biaryl product. researchgate.net In other systems, gold catalysis can be merged with visible-light photoredox catalysis, where a photocatalyst promotes the generation of an electrophilic arylgold(III) intermediate from the diazonium salt, which can then couple with partners like allylsilanes. acs.org A dual palladium-gold catalytic system has also been reported for the Sonogashira-type coupling of arenediazonium salts with terminal alkynes, where the gold co-catalyst is thought to facilitate the formation of a gold acetylide intermediate. rsc.org These examples highlight the growing potential of alternative transition metals to harness the reactivity of this compound for novel transformations.

Advanced Synthetic Applications and Derivatization Strategies

Synthesis of Complex Heterocyclic Systems

The diazonium group is a key functional group for the construction of various heterocyclic scaffolds. Its ability to act as a synthon for N-N bond formation or to be displaced by various nucleophiles allows for the synthesis of a wide array of heterocyclic rings.

Formation of Pyrazoles, Isoxazoles, and Thiazoles

While direct examples of the use of 2-(Propoxycarbonyl)benzene-1-diazonium in the synthesis of pyrazoles, isoxazoles, and thiazoles are not readily found in the literature, the general reactivity of diazonium salts suggests plausible synthetic routes. For instance, heterocyclic diazonium salts are known to couple with active methylene (B1212753) nitriles to yield corresponding cyanohydrazones, which can be further cyclized to form pyrazole derivatives.

Pyrazoles: The Japp-Klingemann reaction is a classical method for pyrazole synthesis that involves the reaction of a diazonium salt with a β-keto ester or a β-diketone. In a hypothetical scenario, this compound could react with a suitable β-dicarbonyl compound to form a hydrazone intermediate, which upon acid- or base-catalyzed cyclization, would yield a pyrazole substituted with a 2-(propoxycarbonyl)phenyl group. The general scheme for such a reaction is presented below.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 2-(Alkoxycarbonyl)benzene-1-diazonium | β-Diketone | Phenyl-substituted pyrazole | Basic or acidic |

| Diazonium Salt | Active Methylene Compound | Hydrazone intermediate | Mild |

Isoxazoles: The synthesis of isoxazoles often involves the reaction of hydroxylamine with 1,3-dicarbonyl compounds. A potential, though less direct, route involving a diazonium salt could be the transformation of the diazonium group into a different functional group that facilitates isoxazole ring formation.

Thiazoles: Thiazole synthesis typically proceeds via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. A multi-step sequence could potentially utilize a 2-(alkoxycarbonyl)benzene-1-diazonium salt to introduce a substituent that is later converted to a thioamide or an α-haloketone, thereby enabling thiazole synthesis.

Indole and Benzofuran Derivative Synthesis

The synthesis of indoles and benzofurans often involves cyclization reactions of appropriately substituted benzene (B151609) derivatives. Diazonium salts can serve as precursors to these substituted benzenes.

Indole Derivatives: The Fischer indole synthesis, a cornerstone of indole chemistry, typically involves the reaction of a phenylhydrazine with an aldehyde or ketone. This compound could be reduced to the corresponding 2-(propoxycarbonyl)phenylhydrazine, which can then participate in a Fischer indole synthesis to produce indoles with a propoxycarbonylphenyl substituent. This approach allows for the introduction of a functionalized aryl group at the N1 position of the indole ring.

Benzofuran Derivatives: The synthesis of benzofurans can be achieved through various methods, including the intramolecular cyclization of ortho-substituted phenols. While a direct role for this compound in benzofuran synthesis is not immediately apparent, it could be used to synthesize a precursor. For example, the diazonium group could be replaced by a hydroxyl group, and the propoxycarbonyl group could be used to direct or participate in a subsequent cyclization reaction to form the benzofuran ring.

Functionalization for Material Science Applications

Diazonium salts are widely used for the surface modification of various materials due to their ability to form stable covalent bonds. This functionalization can alter the surface properties of materials, making them suitable for a range of applications.

Integration into Conductive Polymers

Diazonium compounds are effective "molecular glues" for attaching functional layers to conductive polymer surfaces. The electrochemical reduction of a diazonium salt at the surface of a conductive polymer, such as polypyrrole, leads to the formation of a covalently bonded aryl layer. This process can be used to impart new functionalities to the polymer, such as hydrophobicity, catalytic activity, or resistance to biofouling. While specific studies on this compound are not available, it is plausible that this compound could be used to introduce a propoxycarbonylphenyl layer onto conductive polymers, which could then be further modified through the ester group. This approach allows for the tuning of the interfacial properties of conductive polymers for applications in sensors, electronics, and biomedical devices.

Modification of Nanomaterials via Grafting

The surface of nanomaterials, such as carbon nanotubes and graphene, can be functionalized using diazonium chemistry to enhance their properties and processability. The grafting of aryl groups from diazonium salts onto the surface of these nanomaterials can improve their dispersion in various solvents and polymer matrices, as well as introduce new functionalities. For example, the grafting of pyrazole derivatives onto multiwalled carbon nanotubes has been shown to impart antimicrobial activity. It is conceivable that this compound could be used to functionalize carbon nanotubes or graphene, with the propoxycarbonyl group serving as a handle for further chemical modifications. This could lead to the development of novel nanocomposites with tailored properties for applications in electronics, catalysis, and biomedicine.

| Nanomaterial | Diazonium Salt Analog | Functionalization Outcome | Potential Application |

| Carbon Nanotubes | 4-Iodobenzenediazonium | Stable aryl group attachment | Enhanced composite materials |

| Graphene | Bis-diazonium salt | Covalent bonding of nanoflakes | Improved thermal conductivity |

| Iron Oxide Nanoparticles | 4-Hydroxyethyl benzenediazonium (B1195382) | Capping of nanoparticles | Soluble magnetic nanoparticles |

Preparation of Radiolabeled Analogs for Tracing Studies

Radiolabeled compounds are essential tools in biomedical research and clinical diagnostics, particularly in positron emission tomography (PET) imaging. The synthesis of radiolabeled analogs of bioactive molecules allows for their in vivo tracking and quantification.

The preparation of radiolabeled this compound would likely involve the introduction of a positron-emitting radionuclide, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F), into the molecule. The short half-life of these isotopes necessitates rapid and efficient radiolabeling procedures.

For the synthesis of a ¹¹C-labeled analog, one possible approach would be to use [¹¹C]CO₂ as the radiolabeling precursor. [¹¹C]CO₂ can be used to synthesize a variety of ¹¹C-labeled building blocks, which can then be incorporated into the target molecule. For example, [¹¹C]propyl iodide could be synthesized and used to alkylate a suitable precursor, such as 2-carboxybenzenediazonium, to yield ¹¹C-labeled this compound.

Alternatively, if a fluorine-containing analog were desired for ¹⁸F-labeling, a precursor containing a suitable leaving group for nucleophilic substitution with [¹⁸F]fluoride would be required. The synthesis of such a precursor and the subsequent radiolabeling reaction would need to be carefully optimized to achieve high radiochemical yields and specific activity.

While specific methods for the radiolabeling of this compound have not been reported, the general strategies developed for the synthesis of other PET radiotracers could be adapted for this purpose. The development of a radiolabeled analog of this compound could enable its use in preclinical and clinical research to study the in vivo behavior of molecules containing the propoxycarbonylbenzene moiety.

Mechanistic Investigations of 2 Propoxycarbonyl Benzene 1 Diazonium Reactivity

Radical Pathways in Dediazoniation Reactions

Dediazoniation reactions of aryl diazonium salts can proceed through homolytic cleavage of the C-N bond, leading to the formation of an aryl radical and dinitrogen gas. This process is often initiated by single-electron transfer (SET) from a reducing agent, such as a metal cation (e.g., Cu in Sandmeyer reactions), or through thermal or photochemical induction. The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including hydrogen atom abstraction from the solvent, addition to aromatic rings (Gomberg-Bachmann reaction), or reaction with trapping agents. The presence of the propoxycarbonyl group at the ortho position would be expected to influence the stability and reactivity of the resulting aryl radical through steric and electronic effects.

Ionic Pathways and Carbocation Intermediates

Alternatively, dediazoniation can occur via a heterolytic pathway, where the C-N bond cleaves to form an aryl carbocation and dinitrogen. This pathway is more common in polar, non-nucleophilic solvents that can stabilize the resulting carbocation. The formation of an aryl cation is generally less favorable than a radical pathway but can be the predominant mechanism under specific conditions. The 2-(propoxycarbonyl)phenyl cation, if formed, would be a high-energy intermediate. Its subsequent reactions would likely involve rapid quenching by any available nucleophile, such as the solvent or counter-ion, to form substituted aromatic products. The electron-withdrawing nature of the propoxycarbonyl group would destabilize the carbocation, making this pathway less likely compared to diazonium salts with electron-donating substituents.

Influence of Solvent and Temperature on Reaction Mechanisms

The choice of solvent plays a critical role in directing the mechanistic pathway of dediazoniation. Nonpolar solvents or those that can act as hydrogen atom donors tend to favor radical mechanisms. In contrast, polar, non-coordinating solvents can promote ionic pathways by solvating the forming carbocation. The temperature is another crucial factor; thermal decomposition of diazonium salts often involves radical pathways. Increased temperature generally accelerates the rate of dediazoniation, but the product distribution can be complex and dependent on the relative activation energies of the competing radical and ionic pathways. For "2-(Propoxycarbonyl)benzene-1-diazonium," the specific solvent and temperature conditions would be critical in determining the outcome of its decomposition.

Photochemical Activation and Light-Induced Mechanistic Divergence

Aryl diazonium salts are often photosensitive and can be activated by UV or visible light. nih.gov Photochemical activation typically involves the formation of an excited state of the diazonium salt, which can then undergo dediazoniation. nih.gov Photoinduced reactions can proceed through either radical or ionic intermediates, and the pathway may differ from that of the corresponding thermal reaction. This "mechanistic divergence" allows for synthetic routes that are not accessible under thermal conditions. For example, photolysis can lead to the clean generation of aryl radicals or cations under mild conditions, avoiding the high temperatures or harsh reagents often required for thermal reactions. The specific wavelength of light used and the presence of photosensitizers can further influence the reaction mechanism and product selectivity. nih.gov

Computational Chemistry Approaches in Understanding 2 Propoxycarbonyl Benzene 1 Diazonium Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful method for investigating the reaction pathways of aryldiazonium salts, including 2-(Propoxycarbonyl)benzene-1-diazonium. DFT studies allow for the detailed exploration of the potential energy surface, identifying the most plausible routes for transformations such as dediazoniation, cyclization, and intermolecular coupling reactions.

Researchers utilize various functionals and basis sets within the DFT framework to accurately model the electronic structure and energetics of the molecule. For instance, hybrid functionals like B3LYP are commonly employed in conjunction with Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets to provide a balanced description of the system. These studies can map out the step-by-step mechanism, calculating the geometries of reactants, intermediates, transition states, and products. The inclusion of the propoxycarbonyl group at the ortho position introduces significant steric and electronic effects, which are meticulously accounted for in these calculations to understand its influence on the reaction's feasibility and outcome compared to simpler benzenediazonium (B1195382) ions.

Elucidation of Transition States and Energy Profiles

A cornerstone of computational reaction analysis is the precise location and characterization of transition states (TS). For this compound, DFT calculations are instrumental in identifying the geometry of these transient structures that connect reactants to products. Frequency calculations are performed to confirm the nature of these stationary points; a genuine transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Calculated Activation Energies for a Hypothetical Reaction Pathway

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Reactant -> Intermediate | TS1 | 15.2 |

| Intermediate -> Product | TS2 | 10.5 |

Note: Data is illustrative and based on typical values for similar reactions.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in predicting chemical reactivity, and its principles are readily quantified through computational methods. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the energy and spatial distribution of these orbitals dictate its behavior as an electrophile.

Calculations reveal that the LUMO is typically localized on the diazonium group (-N₂⁺), highlighting its significant electrophilic character and susceptibility to nucleophilic attack. The energy of the LUMO (E_LUMO) is a direct indicator of its electron-accepting ability. A lower E_LUMO suggests stronger electrophilicity. The HOMO, conversely, is often distributed across the benzene (B151609) ring and the carbonyl oxygen. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability; a smaller gap generally implies higher reactivity.

Table 2: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -7.8 |

| LUMO | -3.5 |

| HOMO-LUMO Gap | 4.3 |

Note: Data is illustrative and based on typical values for similar compounds.

Prediction of Reactivity and Regioselectivity

By integrating the insights from DFT calculations of reaction pathways and FMO analysis, computational chemistry can effectively predict the reactivity and regioselectivity of this compound. For instance, in azo coupling reactions, the preferred site of attack by a nucleophile can be determined by examining the regions where the LUMO has the largest coefficient, as this indicates the most electrophilic center.

Furthermore, computational models can compare the activation energies for different potential reaction pathways. If the molecule can react through multiple routes, the pathway with the lowest energy barrier will be the kinetically favored one. For reactions involving substituted aromatic rings, this allows for the prediction of where a substituent will direct an incoming reagent (ortho, meta, or para). The interplay between the electron-withdrawing diazonium group and the ortho-propoxycarbonyl group creates a unique electronic landscape that governs this selectivity, all of which can be modeled and predicted computationally.

Modeling Molecular Initiating Events in Biological Interactions

The reactivity of aryldiazonium salts makes them potential agents for interacting with biological macromolecules, such as proteins. Computational modeling plays a crucial role in understanding the molecular initiating events (MIEs) of these interactions, which is the first step in a potential adverse outcome pathway. The high electrophilicity of the diazonium cation suggests it can react with nucleophilic residues on proteins, such as cysteine, lysine, or tyrosine, leading to covalent modification.

Molecular docking simulations can be employed to predict the binding orientation of this compound within the active site of a target protein. Following docking, more advanced methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be used. In a QM/MM approach, the reactive core (the diazonium salt and the key amino acid residues) is treated with a high level of quantum mechanics (like DFT), while the rest of the protein and solvent are modeled using classical molecular mechanics. This hybrid approach allows for the simulation of the covalent bond-forming reaction itself, providing detailed mechanistic insights and calculating the energy barriers for protein modification. These models help to identify which residues are most susceptible to modification and the structural consequences of such an event.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(Propoxycarbonyl)benzene-1-diazonium, both ¹H and ¹³C NMR would provide critical information about the arrangement of atoms.

In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring would typically appear as a complex multiplet pattern in the downfield region (approximately 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of both the diazonium (-N₂⁺) and the propoxycarbonyl (-CO₂Pr) groups. The protons ortho and para to the strongly deshielding diazonium group would be expected at the lowest field. The propyl group would exhibit three distinct signals: a triplet for the terminal methyl (-CH₃) group, a sextet for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen atom (-OCH₂-), with progressively increasing chemical shifts.

The ¹³C NMR spectrum would complement the ¹H NMR data. The six aromatic carbons would give rise to distinct signals in the aromatic region (typically 120-150 ppm). The carbon atom attached to the diazonium group (C-1) would be significantly deshielded. The carbonyl carbon of the ester group would appear at a characteristic downfield shift (around 160-170 ppm). The three carbons of the propyl group would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 9.0 | Multiplet |

| -OCH₂- | ~4.3 | Triplet |

| -CH₂- | ~1.8 | Sextet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 160 - 170 |

| Aromatic-C | 120 - 150 |

| -OCH₂- | ~68 |

| -CH₂- | ~22 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show a very strong and sharp absorption band in the region of 2250-2300 cm⁻¹, which is characteristic of the N≡N stretching vibration of the diazonium group. Another prominent feature would be the strong absorption band for the C=O stretching of the ester group, typically found around 1720-1740 cm⁻¹. The spectrum would also display C-O stretching vibrations for the ester linkage and various C-H stretching and bending vibrations for the aromatic ring and the propyl group.

Raman spectroscopy, being particularly sensitive to symmetric vibrations, would also be effective in detecting the N≡N triple bond, which would appear as a strong band in the same region as in the IR spectrum. Aromatic ring vibrations would also be observable.

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Diazonium (-N₂⁺) | N≡N stretch | 2250 - 2300 |

| Ester (-CO₂Pr) | C=O stretch | 1720 - 1740 |

| Ester (-CO₂Pr) | C-O stretch | 1100 - 1300 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Due to the inherent instability of diazonium salts, specialized ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would likely be employed.

The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺. A characteristic fragmentation pathway for aryl diazonium salts is the loss of a molecule of nitrogen (N₂), which is a very stable neutral molecule. This would result in a significant fragment ion corresponding to the [M - N₂]⁺ species. Further fragmentation of the propoxycarbonyl group could also be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | C₁₀H₁₁N₂O₂⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. Obtaining a suitable single crystal of this compound could be challenging due to the potential instability of diazonium salts.

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes and Protocols

The traditional synthesis of aryl diazonium salts, which often involves strong acids, low temperatures, and the generation of acidic and basic waste, presents significant environmental and safety challenges. lkouniv.ac.in A primary trend in green chemistry is the shift back to using aqueous media for diazonium salt transformations, a practice that aligns with the historical origins of diazonium chemistry but is now being refined for modern efficiency and sustainability. ijcrt.org

A significant advancement is the development of safer, one-pot, or continuous-flow procedures that avoid the isolation and accumulation of potentially explosive diazonium salt intermediates. researchgate.net Researchers have developed a method that mimics the natural process of nitrate (B79036) reduction, combining synthesis steps to consume the diazonium salt as it is formed, thereby reducing explosion risks and eliminating the need for strong acids and temperatures below 5°C. researchgate.net

| Green Synthesis Strategy | Key Advantages | Relevant Compounds/Systems |

| Aqueous Media | Reduces reliance on organic solvents, aligns with green chemistry principles. ijcrt.org | Water |

| In-situ Generation | Avoids accumulation of explosive intermediates, enhances safety. researchgate.net | Anilines, Nitrite (B80452) Compounds |

| Solid Acid Catalysts | Minimizes corrosive waste, allows for catalyst recycling. lkouniv.ac.in | Amberlyst-15 |

| Flow Chemistry | Improves safety, allows for precise temperature control, enables continuous manufacturing. researchgate.netresearchgate.net | Sulfonic acid functionalized resins |

Exploration of Novel Catalytic Systems for Diazonium Chemistry

The high reactivity of the diazonium group makes it an ideal precursor for a wide array of chemical transformations, and the exploration of novel catalytic systems has significantly expanded its synthetic utility. libretexts.org A major area of innovation is visible-light photoredox catalysis, which provides a mild and efficient pathway for generating aryl radicals from diazonium salts. lkouniv.ac.in This approach has been successfully applied to the arylation of alkenes, alkynes, and heterocycles, often using organic dyes like eosin (B541160) Y or ruthenium and iridium complexes as photosensitizers. lkouniv.ac.inresearchgate.net Notably, some of these photoredox systems are transition-metal-free, offering a greener alternative for C-C and C-heteroatom bond formation. lkouniv.ac.inijcrt.org

Transition metal catalysis continues to be a cornerstone of diazonium chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Matsuda reactions, are well-established methods that utilize diazonium salts as efficient electrophilic partners. researchgate.netyoutube.com Recent research focuses on developing safer and more sustainable protocols for these reactions. nih.gov Beyond palladium, gold catalysis has emerged as a powerful tool, with dual gold/photoredox systems enabling novel cross-coupling reactions. rsc.org Gold catalysts can also be activated under photo-free conditions by bases or nucleophiles to promote C-C and C-heteroatom bond formation. dntb.gov.uaquora.com In parallel, the use of more economical and environmentally friendly copper salts in Sandmeyer-type reactions continues to be refined. nih.gov

Dual catalytic systems that merge two distinct catalytic cycles, such as photoredox catalysis with palladium or gold catalysis, represent a frontier in the field. researchgate.net These synergistic systems can achieve transformations that are not possible with either catalyst alone, such as complex C-H functionalization reactions. researchgate.net The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is also a key trend, aiming to improve catalyst stability, reusability, and industrial applicability. nih.gov

Design of Next-Generation Functional Materials Utilizing Diazonium Chemistry

Aryl diazonium salts have become a versatile and powerful tool for the covalent modification of a wide range of surfaces, a process often referred to as "grafting". lkouniv.ac.inresearchgate.net This capability is central to the design of next-generation functional materials, leading to the proposal of "diazonics" as a term for the science and technology of materials derived from diazonium salts. ijcrt.org The reaction forms a robust covalent bond between the aryl group and the substrate, which can include metals, semiconductors, polymers, and carbon-based nanomaterials like graphene and carbon nanotubes. lkouniv.ac.inresearchgate.netresearchgate.net

This surface functionalization is extensively used in the development of advanced sensors and biosensors. By grafting specific functional groups, electrodes can be tailored for the highly sensitive and selective electrochemical detection of targets like heavy metal ions. researchgate.netlibretexts.org The stable layers formed by diazonium chemistry are also ideal for immobilizing bioreceptors such as antibodies and DNA, forming the basis for high-performance immunosensors and DNA microarrays. researchgate.netresearchgate.net

In the realm of electronics, diazonium chemistry is employed to create molecular junctions and to functionalize materials for energy storage systems. lkouniv.ac.inwebassign.net The ability to form thin, durable polyarene layers through electrografting is particularly useful in these applications. youtube.com Furthermore, diazonium salts act as effective coupling agents for creating high-performance composite materials, linking polymers or nanoparticles to a substrate to enhance its properties. ijcrt.orgresearchgate.net Research into polymerizable diazonium salts is also paving the way for new types of conductive polymer films. masterorganicchemistry.com The versatility of this approach allows for the creation of surfaces with highly specific, tailored properties, such as the design of nano-textured anti-icing surfaces by grafting molecules with low surface energy.

| Application Area | Material/System | Functional Principle |

| Sensors | Diazonium-modified electrodes | Covalent immobilization of receptors for electrochemical or chemiresistive detection. lkouniv.ac.inlibretexts.orgnih.gov |

| Biosensors | Gold nanoparticles, TPEs | Stable attachment of antibodies or DNA for immunosensing and genetic analysis. researchgate.netresearchgate.net |

| Electronics | Conductive substrates | Formation of molecular junctions and functional layers for energy storage. lkouniv.ac.inwebassign.net |

| Composites | Nanoparticles, polymers | Use as a coupling agent to create robust hybrid materials with enhanced properties. ijcrt.orgresearchgate.net |

| Specialty Surfaces | Nano-textured copper | Grafting of low-surface-energy groups to create anti-icing properties. |

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

A deeper understanding of the reaction mechanisms governing diazonium chemistry is crucial for optimizing existing transformations and designing new ones. A central topic of investigation is the dichotomy between radical and ionic pathways, particularly in classical transformations like the Sandmeyer and Balz-Schiemann reactions. libretexts.org While many substitution reactions are proposed to proceed through an aryl radical intermediate, formed via single-electron transfer (often from a cuprous salt catalyst), others may involve an aryl cation. ijcrt.orglibretexts.org

Modern research increasingly relies on a synergistic approach that combines experimental and computational methods to elucidate these complex pathways. Experimental techniques such as the use of radical traps (e.g., TEMPO) can provide evidence for or against the involvement of radical species. researchgate.net Kinetic studies and advanced spectroscopic methods, like nanosecond transient absorption spectroscopy, allow for the direct observation of reactive intermediates and the quantification of key mechanistic parameters such as cage-escape yields in photoredox processes. nih.gov

Complementing these experiments, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. researchgate.net DFT calculations can be used to model reaction pathways, determine the energies of transition states and intermediates, and predict the chemo- and regioselectivity of reactions. researchgate.net For example, computational analysis of the nucleophilic addition of phenols to metal carbenes has helped to clarify the competition between C-H and O-H insertion pathways. researchgate.net Similarly, Natural Population Analysis (NPA) charge calculations have been used to support proposed ionic mechanisms in one-pot difunctionalization reactions. researchgate.net The combination of these theoretical insights with empirical data from techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) provides a comprehensive picture of the chemical processes occurring both in solution and at surfaces. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.